molecular formula C21H23N3O2 B2967320 tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate CAS No. 1356863-57-4

tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate

Cat. No.: B2967320
CAS No.: 1356863-57-4
M. Wt: 349.434
InChI Key: PBVYPUCPGHHLTF-UHFFFAOYSA-N
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Description

Tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate: is a chemical compound with the molecular formula C21H23N3O2 and a molecular weight of 349.43 g/mol . This compound is characterized by its light-red to brown solid form and is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate typically involves the reaction of 1-aminonaphthalen-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature .

Industrial Production Methods

In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: : Reagents like sodium nitrite and hydrochloric acid are used for diazotization reactions.

Major Products Formed

  • Oxidation: : Formation of quinone derivatives .

  • Reduction: : Production of amine derivatives .

  • Substitution: : Generation of diazo compounds .

Scientific Research Applications

Tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate: is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals , agrochemicals , and organic materials . Its applications extend to biological studies , where it is used as a probe to study protein interactions and enzyme activities .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors . The exact mechanism involves the binding of the carbamate group to the active sites of these targets, leading to modulation of biological processes .

Comparison with Similar Compounds

Tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate: is unique due to its specific structural features and reactivity profile . Similar compounds include Naphthalene-2-amine derivatives and tert-Butyl carbamate derivatives . These compounds share similar applications but differ in their chemical behavior and efficacy .

Properties

IUPAC Name

tert-butyl N-[4-[(1-aminonaphthalen-2-yl)amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-21(2,3)26-20(25)24-16-11-9-15(10-12-16)23-18-13-8-14-6-4-5-7-17(14)19(18)22/h4-13,23H,22H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVYPUCPGHHLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 4-(1-nitro-2-naphthylamino)phenylcarbamate (18.67 g, 49.21 mmol) was dissolved in tetrahydrofuran (180 mL) and methanol (180 mL), the mixture was added with platinum oxide (360 mg), and the mixture was stirred at room temperature for 2 hours under a hydrogen atmosphere. The catalyst was separated by filtration, then the solvent was evaporated under reduced pressure, and the residue was washed with methanol to give the title compound (15.67 g, yield 91%) as off-white crystals.
Quantity
18.67 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
360 mg
Type
catalyst
Reaction Step Two
Yield
91%

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